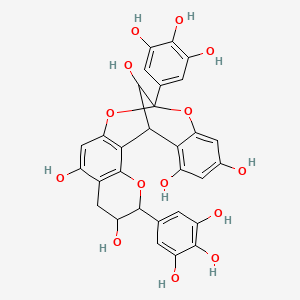

Prodelphinidin A1

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H24O14 |

|---|---|

Molecular Weight |

608.5 g/mol |

IUPAC Name |

5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2 |

InChI Key |

SJDDGZBVGOKCKT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of Prodelphinidins

Botanical Sources Rich in Prodelphinidins

Prodelphinidins are found across a diverse range of plant families, often co-occurring with procyanidins. rsc.org Their presence has been documented in various fruits, leaves, barks, and seeds, contributing to the chemical tapestry of the plant kingdom.

Specific Plant Families and Species Containing Prodelphinidins

A number of plant families and specific species have been identified as sources of prodelphinidins. The Rosaceae family is a notable source, with proanthocyanidins (B150500), including prodelphinidins, found in Saskatoon berries (Amelanchier alnifolia). acs.org Similarly, the skins of roasted hazelnuts (Corylus avellana L.) from the Betulaceae family have been found to contain A-type prodelphinidin dimers. researchgate.net

The Fabaceae family also contributes to the list of prodelphinidin-containing plants, with species like Lotus pedunculatus being a known source. researchgate.net Within the Cistaceae family, Cistus salviifolius and Cistus albidus have been shown to contain prodelphinidins. wikipedia.orgingentaconnect.com Furthermore, the Pinaceae family, specifically Pinus sylvestris (Scots pine), yields prodelphinidins from its male flowers. rsc.org

Other significant sources include the Anacardiaceae family, with mango (Mangifera indica) leaves containing these compounds. znaturforsch.com The Myricaceae family, represented by Chinese bayberry (Myrica rubra), is particularly rich in galloylated-prodelphinidins. nih.govwikipedia.org The plant kingdom's diversity is further highlighted by the presence of prodelphinidins in the bark of Pseudotsuga menziesii (Douglas-fir) from the Pinaceae family and in sea buckthorn (Hippophae rhamnoides) seeds from the Elaeagnaceae family. cdnsciencepub.comsanddorn.net

| Plant Family | Species | Common Name | Reference |

| Rosaceae | Amelanchier alnifolia | Saskatoon Berry | acs.org |

| Betulaceae | Corylus avellana L. | Hazelnut | researchgate.net |

| Fabaceae | Lotus pedunculatus | Greater Birds-foot-trefoil | researchgate.net |

| Cistaceae | Cistus salviifolius | Sage-leaved Rock-rose | wikipedia.org |

| Cistaceae | Cistus albidus | Grey-leaved Cistus | ingentaconnect.com |

| Pinaceae | Pinus sylvestris | Scots Pine | rsc.org |

| Anacardiaceae | Mangifera indica | Mango | znaturforsch.com |

| Myricaceae | Myrica rubra | Chinese Bayberry | nih.govwikipedia.org |

| Pinaceae | Pseudotsuga menziesii | Douglas-fir | cdnsciencepub.com |

| Elaeagnaceae | Hippophae rhamnoides | Sea Buckthorn | sanddorn.net |

Distribution within Plant Parts (e.g., Fruits, Leaves, Bark, Seeds)

The concentration and type of prodelphinidins can vary significantly between different parts of the same plant. For instance, in grapes (Vitis vinifera), prodelphinidins are particularly concentrated in the skin. wikipedia.orgwikipedia.org Similarly, the bark of Douglas-fir (Pseudotsuga menziesii) is a rich source, with prodelphinidins being more dominant in the outer layers. cdnsciencepub.com

Leaves are another common location for prodelphinidin accumulation. The leaves of the Chinese bayberry (Myrica rubra) are noted for their high content of galloylated-prodelphinidins. nih.gov Mango (Mangifera indica) leaves also contain a variety of proanthocyanidins, including prodelphinidins. znaturforsch.com In contrast, the male flowers of the Scots pine (Pinus sylvestris) are the primary source of prodelphinidins in that species. rsc.org

Seeds are also a significant reservoir of these compounds. Sea buckthorn (Hippophae rhamnoides) seeds contain proanthocyanidins with a high proportion of prodelphinidin units. sanddorn.net The peels of pomegranates (Punica granatum) are another example of a fruit part rich in prodelphinidins. wikipedia.org

| Plant Part | Species | Common Name | Reference |

| Skin | Vitis vinifera | Grape | wikipedia.orgwikipedia.org |

| Bark | Pseudotsuga menziesii | Douglas-fir | cdnsciencepub.com |

| Leaves | Myrica rubra | Chinese Bayberry | nih.gov |

| Leaves | Mangifera indica | Mango | znaturforsch.com |

| Flowers (male) | Pinus sylvestris | Scots Pine | rsc.org |

| Seeds | Hippophae rhamnoides | Sea Buckthorn | sanddorn.net |

| Peel | Punica granatum | Pomegranate | wikipedia.org |

Identification of Prodelphinidin A1 in Natural Matrices

The identification of specific prodelphinidins, such as this compound, within complex natural mixtures requires sophisticated analytical techniques. While the broader class of prodelphinidins has been identified in numerous plants, specific mentions of this compound are less frequent in the surveyed literature.

However, the presence of A-type proanthocyanidins, which share a characteristic ether linkage, has been confirmed in several sources. For example, A-type proanthocyanidins have been identified in the skins of roasted hazelnuts. researchgate.net While the specific dimer was not always explicitly named this compound, the structural features are consistent with this class of compounds.

The analysis of litchi (Litchi chinensis) pulp has led to the identification of 32 different procyanidins, including A-type dimers. plos.org The methods used in such studies, including High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are crucial for the separation and structural elucidation of these complex molecules. acs.orgplos.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are particularly informative for distinguishing between different types of proanthocyanidin (B93508) linkages.

It is important to note that while the term "this compound" is specific, the broader identification of A-type prodelphinidin dimers in plants like hazelnut provides strong evidence for the natural occurrence of this structural motif. Further research focusing on the detailed characterization of proanthocyanidin fractions from various botanical sources is likely to reveal more specific instances of this compound.

Biosynthesis and Metabolic Pathways of Prodelphinidins

Flavonoid Pathway Precursors to Prodelphinidin Synthesis

The journey to prodelphinidin synthesis begins with the well-established flavonoid biosynthetic pathway. mdpi.com This pathway commences with the conversion of phenylalanine to 4-coumaroyl-CoA, which then enters the flavonoid-specific branch. nih.gov Chalcone (B49325) synthase (CHS) catalyzes the condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA to produce naringenin (B18129) chalcone. nih.gov This is followed by the action of chalcone isomerase (CHI), which converts naringenin chalcone to naringenin. oup.com

Naringenin serves as a crucial intermediate. It can be hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521) (DHK). researchgate.net DHK is a key branching point. To form the precursors for prodelphinidins, DHK must undergo further hydroxylation on the B-ring, specifically at the 3' and 5' positions, to yield dihydromyricetin. oup.comresearchgate.net This critical step is governed by the enzyme flavonoid 3',5'-hydroxylase (F3'5'H). mdpi.comoup.com Dihydromyricetin is then reduced by dihydroflavonol 4-reductase (DFR) to form leucodelphinidin, the direct precursor to gallocatechin and epigallocatechin units. oup.com

Enzymatic Transformations in Prodelphinidin Biosynthesis

The conversion of leucodelphinidin into the monomeric units of prodelphinidins involves the action of two key enzymes: leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR). mdpi.comnih.gov These enzymes are responsible for producing the 2,3-trans-flavan-3-ols (e.g., (+)-gallocatechin) and 2,3-cis-flavan-3-ols (e.g., (-)-epigallocatechin) that form the building blocks of prodelphinidins. nih.gov

Flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450-dependent monooxygenase, plays a pivotal role in determining the structure of the resulting proanthocyanidin (B93508). nih.gov Its activity introduces hydroxyl groups at the 3' and 5' positions of the B-ring of flavonoid precursors like dihydrokaempferol (DHK) and naringenin, leading to the formation of dihydromyricetin. researchgate.netnih.gov This tri-hydroxylated B-ring is the defining feature of prodelphinidins. oup.com The expression and activity of F3'5'H are thus critical for the synthesis of gallocatechin and epigallocatechin units. researchgate.netnih.gov For instance, in bilberry, an increase in F3'5'H expression during fruit ripening correlates with an increase in prodelphinidin subunits. nih.gov In some species, like Norway spruce, F3'5'H can also directly convert (+)-catechin to (+)-gallocatechin, indicating an alternative pathway for trihydroxylated flavan-3-ol (B1228485) formation. researchgate.netup.ac.za

Once leucodelphinidin is formed, its fate is determined by the downstream enzymes LAR and ANR.

Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces leucodelphinidins (specifically leucodelphinidin) to form 2,3-trans-flavan-3-ols, such as (+)-gallocatechin. nih.gov LAR is encoded by one or more genes in various plant species. nih.gov Beyond synthesizing starter units, LAR has also been implicated in regulating the degree of PA polymerization by converting extension unit precursors back to monomeric flavan-3-ols. researchgate.netajevonline.org

Anthocyanidin Reductase (ANR): In a parallel pathway, leucodelphinidin can be oxidized by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), to form the unstable anthocyanidin, delphinidin (B77816). mdpi.comnih.gov ANR then catalyzes the reduction of delphinidin to produce 2,3-cis-flavan-3-ols, such as (-)-epigallocatechin (B1671488). mdpi.comnih.govuniprot.org ANR is an NADPH-dependent enzyme that can produce a mixture of flavan-3-ol isomers. uniprot.orgmdpi.comresearchgate.net The expression of both LAR and ANR genes is often correlated with the accumulation of PAs in plant tissues. nih.govmdpi.com

The relative activities of LAR and ANR can influence the composition of the resulting prodelphinidin polymers, determining the ratio of catechin-type to epicatechin-type subunits. nih.gov

Role of Flavonoid 3',5'-Hydroxylase in Gallocatechin Unit Formation

Polymerization Mechanisms of Flavan-3-ol Units into Prodelphinidins

Proanthocyanidins (B150500) are formed by the polymerization of flavan-3-ol monomers. mdpi.com These polymers consist of a terminal unit and one or more extension units linked primarily by C4→C8 or C4→C6 bonds (B-type linkages). nih.govoup.com Prodelphinidin A1, being an A-type proanthocyanidin, possesses an additional ether bond, typically a C2→O→C7 linkage, in addition to the C4→C8 bond. foodb.canih.gov

The precise mechanism of polymerization is still under investigation, but it is believed to involve the formation of a reactive carbocation or quinone methide at the C4 position of an extension unit. researchgate.net This electrophilic intermediate then attacks the electron-rich C8 or C6 position of a nucleophilic flavan-3-ol (the starter unit or a growing polymer chain). researchgate.net While early theories suggested enzymatic control over polymerization, current evidence points towards a more thermodynamically driven, potentially non-enzymatic process, although the involvement of enzymes like laccases or polyphenol oxidases in the apoplast has been proposed. nih.govnih.gov The formation of specific oligomers like prodelphinidin B3 and C2 has been achieved synthetically through Lewis acid-mediated condensation, mimicking the proposed natural reaction. researchgate.netresearchgate.net

Genetic Regulation of Prodelphinidin Biosynthesis

The biosynthesis of prodelphinidins is tightly controlled at the transcriptional level by a complex network of transcription factors. mdpi.com The primary regulators belong to the MYB (myeloblastosis) and bHLH (basic helix-loop-helix) protein families, which often form a complex with a WD40-repeat protein (the MBW complex). mdpi.commdpi.com

Key transcription factors identified in regulating the PA pathway include:

MYB transcription factors: VvMYBPA1, VvMYBPA2, and VvMYB5a/b in grapes, and TRANSPARENT TESTA 2 (TT2) in Arabidopsis. ajevonline.orgfrontiersin.orgfrontiersin.org These proteins directly activate the promoters of structural genes in the PA pathway, such as ANR and LAR. frontiersin.org

bHLH transcription factors: TRANSPARENT TESTA 8 (TT8) in Arabidopsis is a crucial component of the MBW complex. frontiersin.orgfrontiersin.org

WD40 proteins: TRANSPARENT TESTA GLABRA 1 (TTG1) in Arabidopsis helps stabilize the MBW complex. mdpi.com

These regulatory complexes control the expression of the biosynthetic genes, thereby dictating the timing and location of PA synthesis. mdpi.com Plant hormones, such as jasmonates, can also influence PA biosynthesis by interacting with these regulatory complexes. frontiersin.org In poplar, the transcription factors MYB115 and MYB134 have been shown to activate the PA pathway and specifically enhance the production of prodelphinidins by upregulating F3'5'H expression. oup.com

Subcellular Localization of Prodelphinidin Biosynthesis and Accumulation

The enzymes responsible for the early steps of flavonoid biosynthesis are generally localized on the cytosolic face of the endoplasmic reticulum (ER). nih.govtypeset.io The later steps, leading to the formation of flavan-3-ol monomers, are also thought to occur in the cytoplasm or associated with the ER. mdpi.commdpi.com

However, the final prodelphinidin polymers accumulate primarily in the central vacuole. mdpi.comnih.gov This spatial separation necessitates transport mechanisms to move the PA precursors or monomers from their site of synthesis to their site of storage. Several transporters have been implicated in this process:

MATE (Multidrug and Toxic Extrusion) transporters: In grapevine, VvMATE1, located on the tonoplast (vacuolar membrane), and VvMATE2, found in the Golgi complex, are believed to transport PAs or their precursors. nih.gov This suggests different routes for intracellular PA transport. nih.gov

GST (Glutathione S-transferase) proteins: Proteins like TRANSPARENT TESTA 19 (TT19) in Arabidopsis are thought to act as "ligandins" or carriers, binding to PA precursors in the cytoplasm and escorting them to the tonoplast for transport into the vacuole. nih.govtypeset.io Vesicle trafficking has also been proposed as an alternative or additional transport mechanism. nih.govtypeset.io

The "tannosome" model proposes an alternative route where PA biosynthesis occurs within chloroplasts, followed by the budding of these tannin-filled bodies, which are then transported to the vacuole. nih.gov The vacuole is considered the likely site for the final polymerization of prodelphinidins. mdpi.com

Advanced Structural Elucidation of Prodelphinidin A1 and Its Oligomers

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of proanthocyanidins (B150500). jchps.com It provides detailed information about the chemical environment of individual protons and carbons, allowing for the determination of the molecular skeleton, substitution patterns, and relative stereochemistry.

One-dimensional NMR spectra offer fundamental insights into the structure of prodelphinidins. The ¹H NMR spectrum provides information on the number and type of protons, their chemical environment, and their coupling interactions, which can help determine the stereochemistry of the flavan-3-ol (B1228485) units. For instance, the coupling constant (J-value) between H-2 and H-3 in the C-ring is characteristic of the 2,3-cis or 2,3-trans configuration. researchgate.netmdpi.com Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional types (e.g., aliphatic, aromatic, oxygenated). The chemical shifts of C-2, C-3, and C-4 are particularly indicative of the linkage type (A-type vs. B-type) and stereochemistry. mdpi.comacgpubs.org For A-type prodelphinidins, a characteristic signal for the C-2 ketal carbon appears around δc 100.0 ppm. mdpi.com

Research on A-type prodelphinidin dimers has provided key chemical shift data essential for their identification. mdpi.comfrontiersin.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for an A-type Prodelphinidin Dimer Data based on reported values for A-type prodelphinidin dimers in acetone-d₆.

| Atom No. | δH (ppm), Multiplicity, J (Hz) | δC (ppm) |

| Upper Unit | ||

| H-2 | 5.32 (s) | 100.07 |

| H-3 | - | 70-73 |

| H-4 | - | 27-31 |

| H-6 | 6.18 (s) | 96.0 |

| H-8 | 6.28 (s) | 102.7 |

| H-2', H-6' | 6.77 (s) | 107.0 |

| Lower Unit | ||

| H-2 | 4.99 (d, J=9.8) | 77.0 |

| H-3 | - | 70-73 |

| H-4 | - | 27-31 |

| H-6 | 6.03 (s) | 97.2 |

| H-2', H-6' | 6.56 (s) | 107.0 |

| Source: Data compiled from studies on prodelphinidin oligomers. mdpi.comfrontiersin.org |

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between nuclei. researchgate.netemerypharma.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. creative-biostructure.comprinceton.edu It is instrumental in tracing the connectivity within each flavan-3-ol unit, for example, by establishing the relationship between H-2, H-3, and H-4 of the C-ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). creative-biostructure.comprinceton.edu HSQC is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the more resolved proton assignments. researchgate.netemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J). creative-biostructure.comprinceton.edu This is arguably the most critical 2D NMR experiment for characterizing oligomeric proanthocyanidins, as it provides definitive evidence of the interflavan linkages. For Prodelphinidin A1, HMBC correlations between protons on one unit and carbons on the adjacent unit confirm the C4→C8 (or C4→C6) and the C2→O→C7 (or C2→O→C5) A-type double linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. princeton.edu NOESY is vital for determining the relative stereochemistry, such as the spatial orientation of the interflavan bond (α or β), by observing key correlations between protons on the upper and lower units. mdpi.com

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) Techniques for Structural Characterization

Mass spectrometry is a primary technique for determining the molecular weight and composition of prodelphinidin oligomers. It is particularly effective for analyzing complex mixtures and polymers of varying lengths. acgpubs.org

UPLC-MS/MS combines the high-resolution separation of UPLC with the sensitive and specific detection of tandem mass spectrometry. This technique allows for the rapid qualitative and quantitative analysis of prodelphinidins directly from crude extracts. nih.govresearchgate.net By inducing depolymerization in the ion source, the method can separately quantify the terminal and extension units of procyanidins and prodelphinidins. nih.gov The subsequent MS/MS fragmentation in the collision cell provides structural information, helping to identify the monomer units and confirm linkage types. For A-type dimers, characteristic fragment ions are observed that correspond to specific cleavage pathways like heterocyclic ring fission (HRF) and retro-Diels-Alder (RDA) reactions. researchgate.net For instance, an A-type prodelphinidin dimer with a molecular ion [M-H]⁻ at m/z 591 can produce a characteristic MS² fragment at m/z 465. researchgate.net

MALDI-TOF MS is exceptionally well-suited for the analysis of large, non-volatile, and thermally labile molecules like proanthocyanidin (B93508) polymers. nih.gov It is highly effective for determining the degree of polymerization (DP) of prodelphinidin oligomers and can detect polymers up to undecamers (11 units) or even larger. mdpi.comnih.gov The resulting mass spectrum typically shows a series of peaks corresponding to oligomers of different lengths, often detected as sodium ([M+Na]⁺) or cesium ([M+Cs]⁺) adducts. acgpubs.orgmdpi.com Each peak within a cluster is separated by a mass difference corresponding to the constituent monomer units (e.g., 304 Da for a prodelphinidin unit, 288 Da for a procyanidin (B600670) unit), allowing for the characterization of both homogenous (all prodelphinidin) and heterogeneous (mixed prodelphinidin and procyanidin) oligomers. acgpubs.orgacgpubs.org

Table 2: Example of Oligomer Composition Analysis by MALDI-TOF MS Illustrative m/z values for sodiated ([M+Na]⁺) B-type prodelphinidin (PD) and procyanidin (PC) oligomers.

| Oligomer Size | Composition | Calculated m/z [M+Na]⁺ |

| Trimer | 3 PC | 887 |

| Trimer | 2 PC, 1 PD | 903 |

| Tetramer | 4 PC | 1175 |

| Tetramer | 3 PC, 1 PD | 1191 |

| Pentamer | 5 PC | 1463 |

| Pentamer | 4 PC, 1 PD | 1479 |

| Source: Data derived from principles described in proanthocyanidin analysis. acgpubs.orgacgpubs.org |

ESI-MS is a soft ionization technique widely used for the analysis of polar compounds like proanthocyanidins. nih.govacs.org It is often coupled with liquid chromatography (LC-ESI-MS). Due to the acidic nature of the phenolic hydroxyl groups, proanthocyanidins are readily analyzed in the negative ion mode, typically showing deprotonated molecules [M-H]⁻. researchgate.netacs.org ESI-MS is highly effective for identifying specific oligomers in a mixture. Tandem MS (MS/MS or MSⁿ) experiments with ESI can induce fragmentation of the parent ion, providing detailed structural information. The fragmentation patterns are diagnostic for the type of interflavan linkage, allowing for the differentiation between A-type and B-type isomers, which differ by 2 Da. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of prodelphinidins, providing highly accurate mass measurements that allow for the determination of elemental compositions. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers like Time-of-Flight (TOF) or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) are commonly employed. nsf.govresearchgate.net For this compound, HRMS confirms the molecular formula C₃₀H₂₄O₁₄. biodeep.cn

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are crucial for probing the structure further by inducing fragmentation of the parent ion. acs.org A-type proanthocyanidins, including this compound, exhibit characteristic fragmentation patterns that help in their identification. These key fragmentation mechanisms include:

Quinone Methide (QM) cleavage: This process involves the cleavage of the interflavan bond, providing information about the sequence of the flavan-3-ol units. mdpi.com

Retro-Diels-Alder (RDA) fission: This fragmentation occurs within the heterocyclic C-ring of a flavan-3-ol unit and is indicative of the hydroxylation pattern of the A-ring. mdpi.comfrontiersin.org

Heterocyclic Ring Fission (HRF): This provides characteristic fragments for A-type linkages. For instance, an A-type prodelphinidin dimer with a molecular ion [M-H]⁻ at m/z 591 can produce a signature fragment ion at m/z 465, corresponding to a loss from the C-ring. mdpi.comresearchgate.net

The combination of accurate mass and specific fragmentation patterns allows for the differentiation of isomers and the characterization of the constituent units and linkage types within an oligomeric chain. nsf.govresearchgate.net

| Compound | Precursor Ion [M-H]⁻ (m/z) | Molecular Formula | Key MS² Fragment Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|---|

| A-type Prodelphinidin Dimer | 591 | C₃₀H₂₃O₁₃ | 465 | Heterocyclic Ring Fission (HRF) researchgate.net |

| 439 | Quinone Methide (QM) researchgate.net | |||

| 301 | Retro-Diels-Alder (RDA) researchgate.net | |||

| 289 | Quinone Methide (QM) researchgate.net |

Chemical Degradation and Derivatization for Structural Insights

Acid-catalyzed degradation in the presence of a nucleophilic agent is a fundamental technique for determining the subunit composition and mean degree of polymerization (mDP) of proanthocyanidins. wikipedia.org The reaction proceeds by cleaving the acid-labile B-type interflavan bonds (C4-C8 or C4-C6). nih.govmdpi.com This process releases the terminal units as free flavan-3-ol monomers, while the extension units are captured by a nucleophile, such as phloroglucinol (B13840) (phloroglucinolysis) or a thiol like benzyl (B1604629) mercaptan or cysteamine (B1669678) (thiolysis), to form stable adducts. wikipedia.orgacs.orgznaturforsch.comnih.gov

Crucially, the doubly-linked A-type bond, which includes an ether linkage in addition to a carbon-carbon bond, is resistant to these standard acidic cleavage conditions. google.comsemanticscholar.org This resistance is a key diagnostic feature. When an A-type dimer is at the terminal position of a polymer, it is released intact during degradation. mdpi.com Analysis of the degradation products by techniques like HPLC allows for the quantification of terminal units, extension units, and resistant A-type oligomers, thereby providing a detailed picture of the polymer's architecture. google.commdpi.com For instance, degradation of prodelphinidin oligomers has identified (-)-epigallocatechin (B1671488) as a primary extension unit and A-type prodelphinidin dimers as terminal units. mdpi.com

| Technique | Reagents | Products from B-type Linkages | Products from A-type Linkages | Information Gained |

|---|---|---|---|---|

| Thiolysis | Acid (e.g., HCl), Thiol (e.g., Benzyl Mercaptan) google.comcore.ac.uk | Terminal units as free flavan-3-ols; Extension units as thioether adducts. google.com | Resistant to cleavage; A-type dimers/oligomers remain intact. google.com | Constituent units, mDP, proportion of A-type linkages. nih.gov |

| Phloroglucinolysis | Acid (e.g., HCl), Phloroglucinol acs.orgznaturforsch.com | Terminal units as free flavan-3-ols; Extension units as phloroglucinol adducts. znaturforsch.comnih.gov | Resistant to cleavage; can yield adducts like A-type prodelphinidin dimer-phloroglucinol. mdpi.comnih.gov | Constituent units, mDP, confirmation of A-type structures. acs.orgmdpi.com |

The CD spectrum of a proanthocyanidin exhibits characteristic electronic transitions known as Cotton effects. The sign (positive or negative) and position of these effects are directly related to the molecule's three-dimensional structure. For example, the absolute configuration of the interflavan bond (e.g., 4β→8) in A-type and B-type dimers can be assigned based on the sign of the Cotton effect at specific wavelengths. A positive Cotton effect observed in the 210-240 nm region has been used to confirm a 4β→8 absolute configuration in procyanidin dimers. nih.gov Similarly, a negative Cotton effect around 225 nm has been used to establish a 4S configuration. frontiersin.org This technique is essential for distinguishing between diastereomers that may not be differentiable by mass spectrometry or degradation analysis alone. researchgate.net

Acid-Catalyzed Degradation (e.g., Thiolysis, Phloroglucinolysis)

Integration of Spectroscopic Data for Definitive Structure Assignments

The unambiguous structural elucidation of this compound and its oligomers is not possible through a single analytical technique. Instead, a definitive assignment relies on the careful integration of data from multiple orthogonal methods. nsf.govresearchgate.net

The process typically follows a synergistic workflow:

HRMS provides the starting point by yielding the exact mass and elemental composition, establishing the molecular formula and the degree of polymerization. nsf.govacs.org MSⁿ fragmentation offers initial clues about the sequence of units and the presence of A-type linkages. mdpi.comresearchgate.net

Acid-catalyzed degradation (thiolysis or phloroglucinolysis) complements the MS data by chemically dissecting the polymer. wikipedia.org This analysis identifies and quantifies the constituent monomeric units (both terminal and extension) and confirms the presence and proportion of degradation-resistant A-type structures. google.commdpi.com

CD Spectroscopy provides the crucial stereochemical details. It resolves ambiguities regarding the absolute configuration of chiral centers and the interflavan linkages, which is information not readily available from the other methods. researchgate.netnih.gov

This integrated approach, often further supported by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, allows researchers to piece together the complete structural puzzle: the what (elemental composition from HRMS), the parts (constituent units from degradation), and the 3D arrangement (stereochemistry from CD and NMR). nsf.govresearchgate.netresearchgate.net It is this combination of evidence that enables the definitive assignment of complex structures like the novel A-type dimeric prodelphinidins EGC-(2β→O7, 4β→8)-C and EGC-(2β→O5, 4β→6)-C. researchgate.net

Chemical Synthesis and Derivatization of Prodelphinidin A1

Total Synthesis Approaches for Prodelphinidin A1 and Stereoisomers

The creation of this compound and its isomers in the laboratory through total synthesis provides unambiguous structural confirmation and yields pure compounds for biological study. The first novel stereoselective total synthesis of naturally occurring proanthocyanidin (B93508) A1 was a significant breakthrough in the field. nih.gov This approach, along with the synthesis of its stereoisomers, allows for detailed investigation into the structure-activity relationships of these complex molecules. researchgate.net

The key strategy involved a multi-step process beginning with the coupling of two different flavan-3-ol-derived units. researchgate.net A crucial step is the formation of a coupled product between an open C-ring hydroxyethoxy analogue of either (+)-catechin or (-)-epicatechin (B1671481) and a protected version of (+)-catechin or (-)-epicatechin (specifically, 5,7,3',3'-tetra-O-benzyl derivatives). nih.gov This reaction is facilitated by the use of bentonite (B74815) clay K-10 as a catalyst. nih.govresearchgate.net

Following the successful coupling, the subsequent critical step is the removal of the benzyl (B1604629) protecting groups. nih.gov This is achieved under mild catalytic hydrogenation conditions, which not only deprotects the hydroxyl groups but also facilitates the in-situ formation of the desired A-type linkage. researchgate.net This cyclization proceeds through a proposed ketal, oxonium ion, or carbonium ion intermediate, resulting in a mixture of diastereomers. The final stage of the synthesis is the meticulous separation of these diastereomers, which is accomplished using silica (B1680970) gel column chromatography to isolate the pure this compound. nih.govresearchgate.net

A major advantage of this methodology is its application in generating diversity. Following this synthetic route, an additional six diastereomers of proanthocyanidins (B150500) A1 and A2 have also been successfully synthesized. nih.govresearchgate.net The structures of the synthesized this compound were unequivocally confirmed by analytical comparison to the natural product. researchgate.net

| Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Coupling Reaction | Formation of a coupled product between an open C-ring C-4 hydroxyethoxy analogue of a flavan-3-ol (B1228485) and a protected flavan-3-ol. nih.govresearchgate.net | Bentonite clay K-10, 5,7,3',3'-tetra-O-benzyl-(+)-catechin/-(-)-epicatechin. nih.gov | Coupled dimeric product. nih.gov |

| 2. Deprotection and Cyclization | Removal of benzyl protecting groups and simultaneous formation of the A-type ether linkage. researchgate.net | Mild catalytic hydrogenation. nih.gov | In-situ formation of a diastereomeric mixture of A-type proanthocyanidins. nih.gov |

| 3. Purification | Separation of the individual diastereomers to isolate the target compound. nih.gov | Silica gel column chromatography. researchgate.net | Pure this compound and its stereoisomers. nih.govresearchgate.net |

Enzymatic and Chemo-Enzymatic Synthesis of this compound Oligomers

While chemical total synthesis provides access to this compound, research into enzymatic and chemo-enzymatic methods offers potential for more sustainable and highly selective production routes. Currently, there are no established reports detailing the direct in vitro synthesis of this compound using isolated enzymes or chemo-enzymatic strategies. The conversion of B-type proanthocyanidins to A-type structures can occur via enzymatic processes in nature, and these biosynthetic pathways provide insight into potential future biocatalytic methods. researchgate.net

In plants, enzymes such as laccases (LACs) and polyphenol oxidases (PPOs) are proposed to catalyze the oxidation of flavan-3-ols and B-type proanthocyanidins, which can lead to the formation of A-type linkages. researchgate.net For instance, laccases may catalyze the polymerization of flavan-3-ol monomers and facilitate the conversion of B-type structures to A-type. researchgate.net This suggests that the A-type's characteristic second ether bond is formed via an oxidative process.

The fundamental building blocks of all proanthocyanidins, the flavan-3-ols like (+)-catechin and (-)-epicatechin, are synthesized in plants through a well-defined flavonoid biosynthetic pathway. mdpi.com Key enzymes in this pathway include leucoanthocyanidin reductase (LAR), which produces 2,3-trans-flavan-3-ols like (+)-catechin, and a two-step process involving anthocyanidin synthase (ANS) and anthocyanidin reductase (ANR) to produce 2,3-cis-flavan-3-ols like (-)-epicatechin. mdpi.com While these enzymes produce the necessary monomeric units, their direct application for the in vitro assembly of this compound has not been documented.

| Enzyme Class | Proposed Role | Substrate(s) | Product Type |

|---|---|---|---|

| Leucoanthocyanidin Reductase (LAR) | Synthesizes 2,3-trans-flavan-3-ol monomers. mdpi.com | Leucoanthocyanidins. mdpi.com | (+)-Catechin, (+)-Gallocatechin. mdpi.com |

| Anthocyanidin Reductase (ANR) | Synthesizes 2,3-cis-flavan-3-ol monomers. mdpi.com | Anthocyanidins. mdpi.com | (-)-Epicatechin, (-)-Epigallocatechin (B1671488). |

| Laccase (LAC) / Polyphenol Oxidase (PPO) | Proposed to catalyze the oxidative conversion of B-type to A-type proanthocyanidins. researchgate.net | B-type Proanthocyanidins, Flavan-3-ols. researchgate.net | A-type Proanthocyanidins. researchgate.net |

Chemical Modification and Derivatization Strategies for Research Probes

To study the distribution, quantification, and biological interactions of this compound, researchers employ chemical modification and derivatization to create specialized probes. These strategies can enhance detection sensitivity, enable precise quantification, or introduce labels for tracking purposes.

A common technique for the detection and quantification of proanthocyanidins is derivatization with 4-dimethylaminocinnamaldehyde (B146742) (DMACA). nih.govresearchgate.net This reagent reacts with the nucleophilic C8 or C6 positions of the flavan-3-ol A-ring, which are available on the terminal units of proanthocyanidin oligomers, to form a blue-green colored adduct. nih.gov This reaction is often used as a post-chromatographic derivatization step in methods like High-Performance Thin-Layer Chromatography (HPTLC), significantly enhancing the sensitivity and selectivity of detection compared to UV absorbance alone. nih.gov

For highly accurate quantitative bioanalyses, stable isotope-labeled (SIL) analogues are invaluable tools. The synthesis of deuterium-labeled proanthocyanidin metabolites, such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, has been reported. nih.gov These labeled compounds are chemically identical to the analyte but have a higher mass, making them ideal internal standards for mass spectrometry-based isotope dilution methods like LC-MS/MS. nih.gov This approach avoids variability associated with other derivatization methods that alter the chemical and physical properties of the analyte. nih.gov While this example is a metabolite, the same principle can be applied to synthesize labeled this compound itself to serve as a precise analytical standard.

Another strategy for chemical modification involves introducing reactive functional groups. For example, proanthocyanidin peracetates can be treated with reagents like N-Bromosuccinimide (NBS) to create 4-bromo derivatives. researchgate.net This introduces a halogen atom that can serve as a handle for further chemical modifications, such as the attachment of fluorescent tags, affinity labels, or other reporter groups to create sophisticated research probes for biological studies.

| Modification Method | Reagent/Technique | Purpose | Resulting Probe/Application |

|---|---|---|---|

| Colorimetric Derivatization | 4-dimethylaminocinnamaldehyde (DMACA). nih.govresearchgate.net | Enhanced detection and quantification. nih.gov | Colored adduct for spectrophotometric or densitometric analysis. nih.gov |

| Stable Isotope Labeling | Incorporation of deuterium (B1214612) atoms. nih.gov | Creation of internal standards for precise quantification. nih.gov | Stable Isotope Labeled (SIL) analogue for LC-MS/MS analysis. nih.gov |

| Halogenation | N-Bromosuccinimide (NBS). researchgate.net | Introduction of a reactive handle for further modification. researchgate.net | 4-bromo derivative suitable for coupling to reporter molecules. researchgate.net |

Analytical Quantification Strategies for Prodelphinidin A1

Spectrophotometric Methods for Total Prodelphinidin Content

Butanol-HCl Assay Optimization for Prodelphinidin Measurement

The butanol-HCl assay is a widely used method for quantifying condensed tannins. usda.gov The principle of this assay involves the acid-catalyzed depolymerization of proanthocyanidins (B150500) in the presence of butanol at elevated temperatures. usda.gov This reaction cleaves the interflavanoid bonds, leading to the formation of colored anthocyanidin products, which can be measured spectrophotometrically. usda.gov For prodelphinidins, this process yields delphinidin (B77816), which has a characteristic absorbance maximum.

Recent optimizations have significantly improved the accuracy and reliability of this assay for prodelphinidin-rich samples. The inclusion of acetone (B3395972) as a cosolvent has been shown to enhance the solubilization of condensed tannins from plant tissue, leading to increased yields of anthocyanidins. nih.gov One optimized protocol, known as the HCl-Butanol-Acetone-Iron (HBAI) assay, involves heating the sample in a reagent mixture containing 5% concentrated HCl, 6.7% total water, 50% acetone, 42% n-butanol, and 0.15% ammonium (B1175870) iron(III) sulfate (B86663) dodecahydrate for 3 hours at 70°C. nih.govacs.org This improved method has demonstrated better recovery and more accurate estimations of total condensed tannins, particularly for prodelphinidin-rich samples. nih.govacs.org

| Parameter | Optimized Condition | Reference |

| Reagent Composition | 5% conc. HCl, 6.7% total water, 50% acetone, 42% n-butanol, 0.15% ammonium iron(III) sulfate dodecahydrate | nih.govacs.org |

| Heating Temperature | 70 °C | nih.govresearchgate.net |

| Heating Time | 3 hours | nih.govresearchgate.net |

| Sample Concentration | ≤0.25 mg/mL CT standards, 1 mg/mL tissue, or 1-2 mg/mL acetone-water fractioned tissue | nih.govresearchgate.net |

Vanillin-HCl Assay for Prodelphinidins

The vanillin-HCl assay is another common spectrophotometric method for the quantification of proanthocyanidins. capes.gov.br This assay is based on the reaction of vanillin (B372448) with the flavan-3-ol (B1228485) units of proanthocyanidins in an acidic medium, which produces a red-colored adduct that can be measured at approximately 500 nm. sci-hub.st The reaction is specific to flavan-3-ols, dihydrochalcones, and proanthocyanidins. sci-hub.st

The choice of solvent is a critical factor influencing the reaction kinetics and color development. sci-hub.st While methanol (B129727) is often used, glacial acetic acid has been shown to produce a more intense and stable color, with similar reaction kinetics for both monomers and polymers. sci-hub.st An optimized procedure may use a reagent containing 4% concentrated HCl and 0.5% vanillin in glacial acetic acid, with absorbance readings taken at 510 nm. sci-hub.st It is important to note that this assay is sensitive to temperature and the presence of other phenolic compounds that can interfere with the reaction. ulisboa.ptresearchgate.net

| Parameter | Recommended Condition | Reference |

| Reagent | 0.5% vanillin in a solution of 4% concentrated HCl in glacial acetic acid | sci-hub.st |

| Wavelength | 510 nm | sci-hub.st |

| Solvent | Glacial Acetic Acid | sci-hub.st |

Chromatographic Quantification Approaches

Chromatographic techniques offer superior selectivity and sensitivity for the quantification of individual proanthocyanidin (B93508) oligomers, including Prodelphinidin A1. These methods allow for the separation of complex mixtures and provide more detailed information about the sample composition.

HPLC-Based Quantification of Prodelphinidin Oligomers

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of prodelphinidin oligomers. Reversed-phase HPLC with UV detection at 280 nm is a common approach, but it has limitations in separating higher oligomers, which often elute as an unresolved hump. acs.org

Normal-phase HPLC, coupled with fluorescence detection (FLD), has demonstrated increased sensitivity and selectivity for procyanidins and can be adapted for prodelphinidins. acs.org This method allows for the separation and quantification of oligomers up to decamers based on their degree of polymerization. acs.org The use of purified oligomeric standards is crucial for accurate quantification. acs.org

LC-MS for Accurate Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the definitive identification and accurate quantification of proanthocyanidins like this compound. capes.gov.br The coupling of LC with MS provides both chromatographic separation and mass-to-charge ratio information, enabling the structural elucidation of individual compounds. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers rapid and sensitive analysis of complex proanthocyanidin mixtures directly from crude plant extracts. capes.gov.br This technique can separately quantify the terminal and extension units of procyanidins and prodelphinidins, providing data on total content, the ratio between different subclasses, and the mean degree of polymerization. capes.gov.br High-resolution mass spectrometry (HRMS) further enhances the identification of proanthocyanidins by providing high-accuracy mass measurements. nih.gov The use of selective ion monitoring (SIM) mode can be employed to quantify specific isomers within a PA group. acs.org

| Technique | Advantages for this compound Quantification | Reference |

| HPLC-FLD (Normal Phase) | Increased sensitivity and selectivity for oligomers; separates based on degree of polymerization. | acs.org |

| UHPLC-MS/MS | Rapid analysis; separate quantification of terminal and extension units; determines procyanidin (B600670)/prodelphinidin ratio. | capes.gov.br |

| UHPLC-PDA-ESI/HRMSn | Accurate identification of isomers; quantification using a single standard and relative response factors. | nih.govacs.org |

Validation of Quantification Methods for this compound in Complex Mixtures

The validation of analytical methods is a critical step to ensure the reliability and accuracy of quantification results for this compound, especially in complex matrices such as plant extracts and food products. mdpi.com Method validation typically involves assessing several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). jpionline.org

Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical signal. jpionline.org This is typically assessed by analyzing a series of standard solutions at different concentrations and evaluating the correlation coefficient (r²) of the calibration curve. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. jpionline.org

Precision: Assessing the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). unicampus.it

Accuracy: Evaluating the closeness of the test results obtained by the method to the true value. This is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. mdpi.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jpionline.org

Robustness: Measuring the capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jpionline.org

For HPLC and LC-MS methods, validation would involve preparing calibration curves with purified standards of this compound or related procyanidins. mdpi.com The precision is evaluated by calculating the relative standard deviation (%RSD) or coefficient of variation (%CV) of replicate measurements, while accuracy is often expressed as the percentage of bias. mdpi.com

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

| Linearity | The ability to produce results directly proportional to the analyte concentration. | r² > 0.99 | jpionline.org |

| Precision | The closeness of agreement between a series of measurements. | %CV ≤ 15% (inter-day) | mdpi.com |

| Accuracy | The closeness of the measured value to the true value. | %Bias within an acceptable range | mdpi.com |

| LOD | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 | jpionline.org |

| LOQ | The lowest amount of analyte that can be quantified with precision and accuracy. | Signal-to-noise ratio of 10:1 | jpionline.org |

Structure Activity Relationship Studies of Prodelphinidins

Influence of Polymerization Degree on Biological Activity

The degree of polymerization (DP), which refers to the number of flavan-3-ol (B1228485) units in a proanthocyanidin (B93508) polymer, significantly modulates its biological effects. However, the relationship is not always linear and can vary depending on the specific activity being measured.

For certain activities, such as the inhibition of enzymes like tyrosinase and α-glucosidase, a higher DP generally correlates with increased potency. nih.gov For instance, a study on condensed tannins from Ficus altissima bark, which included prodelphinidin glucosides, found a significant positive correlation between the mean degree of polymerization (mDP) and the inhibitory activities against both monophenolase and diphenolase functions of tyrosinase, as well as α-glucosidase. nih.gov Similarly, research on proanthocyanidins (B150500) from kiwifruit pericarp, which are complex mixtures including prodelphinidins, demonstrated that a higher mDP had a positive effect on their anti-tyrosinase activity. nih.gov

In contrast, antioxidant activity often shows an inverse relationship with DP. The same Ficus altissima study reported a significant negative correlation between mDP and antioxidant capability as measured by DPPH and ABTS assays. nih.gov Other studies have shown that antioxidant activity increases with DP up to a certain point (e.g., mDP <10) and then declines. plos.org This suggests that while larger polymers have more hydroxyl groups, steric hindrance may limit their ability to effectively scavenge free radicals. plos.orgmdpi.com

The impact of DP on enzyme inhibition can also be complex. In studies on digestive enzymes, proanthocyanidins with a high degree of polymerization were found to have a greater inhibitory effect on amylase and protease activity compared to those with a low DP. bohrium.comnih.govnih.gov For example, as the DP of procyanidins increased from dimer to pentamer, their inhibitory effect on pancreatic lipase (B570770) also increased. nih.gov However, for inhibiting phosphatases of regenerating liver (PRLs), increasing the number of catechin (B1668976) units beyond a trimer did not further enhance potency. plos.org

Table 1: Influence of Polymerization Degree (DP) on Various Biological Activities

| Biological Activity | General Trend with Increasing DP | Research Finding Summary | Citations |

|---|---|---|---|

| Tyrosinase Inhibition | Positive Correlation | Anti-tyrosinase capacity showed a significant positive correlation with mean DP (mDP). | nih.govnih.gov |

| α-Glucosidase Inhibition | Positive Correlation | Anti-α-glucosidase activity showed a significant positive correlation with mDP. | nih.gov |

| Antioxidant Activity | Negative or Parabolic Correlation | Antioxidant capability showed a significant negative correlation with mDP in one study. Another found activity increased up to mDP <10, then decreased. | nih.govplos.org |

| Digestive Enzyme Inhibition | Positive Correlation | High-polymer proanthocyanidins showed greater reduction in amylase and protease activity than low-polymer ones. | bohrium.comnih.gov |

| PRL Phosphatase Inhibition | Plateaus after Trimer | Increasing catechin units beyond three did not significantly enhance inhibitory potency against PRLs. | plos.org |

Impact of Monomeric Composition (Procyanidin vs. Prodelphinidin Ratio)

Proanthocyanidins are polymers composed of different flavan-3-ol monomers, primarily procyanidins (PC) and prodelphinidins (PD). The key difference is the hydroxylation of the B-ring: procyanidins have two hydroxyl groups (catechol structure), while prodelphinidins have three (pyrogallol structure). embrapa.bracgpubs.org This difference in monomeric composition significantly influences biological activity.

Generally, a higher proportion of prodelphinidin units is associated with greater biological activity. embrapa.br This is often attributed to the greater number of hydroxyl groups on the pyrogallol (B1678534) B-ring, which can enhance activities like protein precipitation and antioxidant effects. embrapa.br For instance, in a study on tannins from tropical forage legumes, a higher prodelphinidin-to-procyanidin ratio was linked to greater biological activity. embrapa.br Similarly, proanthocyanidins from Clausena lansium pericarp, composed of 75% prodelphinidin and 25% procyanidin (B600670), were found to be remarkable tyrosinase inhibitors. nih.gov

However, this is not a universal rule. In some antioxidant assays, procyanidins have demonstrated greater potency than prodelphinidins. For example, procyanidin dimers were found to be more effective antioxidants than prodelphinidin dimers in scavenging ABTS radicals, suggesting the 3',4'-ortho-dihydroxy (catechol) structure of the B-ring is a more important determinant for that specific antioxidant action. tandfonline.com

The composition also matters in anthelmintic activity. Against the bovine nematode Cooperia oncophora, a higher percentage of prodelphinidins within the tannin fractions was strongly related to high reductions in larval and adult worm motility. nih.gov For Ostertagia ostertagi, however, the size (DP) of the tannin was a more critical factor than the monomeric composition. nih.gov

Table 2: Comparative Activity Based on Monomeric Composition

| Activity | Higher Prodelphinidin (PD) Ratio | Higher Procyanidin (PC) Ratio | Notes | Citations |

|---|---|---|---|---|

| General Biological Activity | Increased activity and astringency. | - | Attributed to a greater number of hydroxyl radicals in the PD structure. | embrapa.br |

| Anthelmintic (C. oncophora) | Stronger effect on worm motility. | - | The percentage of PDs was a key parameter for activity. | nih.gov |

| Antioxidant (ABTS assay) | Less potent. | More potent. | Procyanidin dimers showed higher TEAC values than prodelphinidin dimers. | tandfonline.com |

| Tyrosinase Inhibition | Potent inhibition observed. | - | A mixture with a 75:25 PD:PC ratio was a highly effective inhibitor. | nih.gov |

Effects of Linkage Types (A-type vs. B-type) and Stereochemistry

The linkage between flavan-3-ol units is another critical structural determinant. B-type proanthocyanidins feature a single C-C bond (typically C4-C8 or C4-C6), while A-type proanthocyanidins have an additional C-O-C ether bond (e.g., C2-O-C7) alongside the C-C bond. mdpi.comnih.govwikipedia.org Prodelphinidin A1 is an A-type dimer. caymanchem.com

A-type proanthocyanidins often exhibit stronger biological activities than their B-type counterparts. nih.gov The more rigid, spatially stretched structure of A-type molecules may allow for stronger affinity with biological targets. nih.gov For example, A-type procyanidins were more effective than B-type in activating AMPK in diabetic mice and showed better inhibitory activity against α-glucosidase. nih.gov In studies on bacterial interaction, cranberry A-type PACs had greater bioactivity in increasing E. coli agglutination and decreasing epithelial cell invasion compared to apple B-type PACs. acs.org A-type linkages also appear to be more stable than B-type linkages under certain conditions. researchgate.net

Stereochemistry, referring to the 3D arrangement of atoms, also plays a role, although its influence can be subtle. The orientation of the flavan-3-ol units (e.g., 2,3-cis vs. 2,3-trans configuration) can affect activity. nih.govnih.gov However, in some cases, the effect is minimal. For instance, in a study of inhibitors for the PRL-3 phosphatase, the C2-C3 stereochemistry of the flavanol monomers did not have a significant influence on the inhibitory activity. plos.org In anthelmintic assays, the type of flavan-3-ol (prodelphinidin vs. procyanidin) had a stronger influence on parasite activity than the stereochemistry (cis- vs. trans-configurations). nih.gov

Table 3: Comparison of A-type and B-type Linkage Effects

| Biological Activity | A-type Proanthocyanidins | B-type Proanthocyanidins | Notes | Citations |

|---|---|---|---|---|

| General Bioactivity | Generally better activity. | Less active. | Spatially stretched structure of A-type may lead to stronger affinity with targets. | nih.gov |

| Bacterial Anti-Adhesion | Greater activity (e.g., against E. coli). | Minor activity. | A-type PACs from cranberry were more effective than B-type from grape. | wikipedia.orgacs.org |

| α-Glucosidase Inhibition | Better inhibitory activity. | Less inhibitory activity. | Comparison between A-type and B-type procyanidin trimers. | nih.gov |

| Bioavailability | Dimer absorption may be higher. | Dimer absorption may be lower. | A-type procyanidin dimers were better absorbed than B-type dimers in rats. | wur.nl |

Role of Hydroxylation Patterns and Galloylation in Activity

The substitution patterns on the flavan-3-ol skeleton, specifically the number of hydroxyl groups and the presence of a galloyl moiety, are paramount to biological function.

Hydroxylation: As discussed previously, the number of hydroxyl groups on the B-ring distinguishes prodelphinidins (three -OH groups) from procyanidins (two -OH groups). Generally, a higher number of hydroxyl groups increases activity. plos.org Prodelphinidins, with their pyrogallol B-ring, often show higher antioxidant capacity than procyanidins due to the high density of active hydroxyl groups. nih.gov This increased hydroxylation is also linked to greater astringency and biological activity in forage tannins. embrapa.br

Galloylation: The esterification of a gallic acid molecule at the C3 position of the flavan-3-ol unit is known as galloylation. This structural modification significantly enhances many biological activities. plos.orgnih.gov Galloylated proanthocyanidins exhibit stronger inhibitory effects against the formation of advanced glycation end-products (AGEs) and have better free radical scavenging activity. nih.gov The presence of the gallate ester dramatically increases the inhibitory activity against protein phosphatases like PRL-3. plos.org For instance, epicatechin gallate and epigallocatechin gallate are much more potent inhibitors than their non-galloylated counterparts. plos.org Similarly, galloylation of procyanidins was found to be a key factor for synergistic nematocidal activity when combined with trans-cinnamaldehyde. nih.gov The combination of a pyrogallol B-ring (a prodelphinidin feature) and a galloyl group at C3 often results in the highest activity. plos.orgnih.gov

Table 4: Impact of Hydroxylation and Galloylation

| Structural Feature | Effect on Biological Activity | Example | Citations |

|---|---|---|---|

| Increased B-ring Hydroxylation | Generally increases activity (e.g., antioxidant, astringency). | Prodelphinidins (3 -OH groups) often have higher antioxidant capacity than procyanidins (2 -OH groups). | plos.orgembrapa.brnih.gov |

| Galloylation (at C3) | Significantly increases activity (e.g., enzyme inhibition, antioxidant). | Galloylated catechins are significantly more potent PRL-3 inhibitors than non-galloylated catechins. | plos.orgnih.govresearchgate.net |

| Combined PD and Galloylation | Often exhibits the highest activity. | The combination of a pyrogallol B-ring and a gallate ester shows the highest inhibitory activity against PRL phosphatases. | plos.orgnih.gov |

Molecular and Cellular Mechanisms of Action of Prodelphinidins

Interactions with Cellular Signaling Pathways

Prodelphinidins have been shown to modulate several key cellular signaling pathways involved in inflammation and gene expression.

Modulation of Inflammatory Response Pathways (e.g., TLR Signaling)

Prodelphinidins play a significant role in modulating inflammatory responses, particularly through their interaction with Toll-like receptor (TLR) signaling pathways. TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). frontiersin.org Upon activation, TLRs trigger signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines. nih.gov

Prodelphinidin A1 (PCA1), a specific type of prodelphinidin, has been shown to attenuate the inflammatory response induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov PCA1 achieves this by targeting the TLR4 signaling pathway. nih.gov Research indicates that PCA1 can bind to TLR4, thereby inhibiting the downstream signaling cascade that involves nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov

The NF-κB pathway is a key regulator of inflammation. thieme-connect.com In a resting state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. nih.gov Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov Studies have demonstrated that PCA1 can block the degradation of IκBα, inhibit the phosphorylation of IKKα/β and IκBα, and suppress the nuclear translocation of the p65 subunit of NF-κB. nih.gov

Similarly, the MAPK pathway, which includes kinases like JNK, p38, and ERK, is also involved in the inflammatory response. nih.gov PCA1 has been found to markedly inhibit the phosphorylation of JNK1/2, p38, and ERK1/2 in LPS-stimulated cells. nih.gov By interfering with both the NF-κB and MAPK signaling pathways, PCA1 effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov

Interactive Table: Effect of this compound on Inflammatory Mediators

| Inflammatory Mediator | Effect of this compound | Pathway(s) Involved |

|---|---|---|

| Nitric Oxide (NO) | Attenuated production nih.gov | NF-κB, MAPK nih.gov |

| iNOS | Attenuated production nih.gov | NF-κB, MAPK nih.gov |

| IL-6 | Attenuated production nih.gov | NF-κB, MAPK nih.gov |

Regulation of Gene Expression (e.g., V-ATPase, Lysosome Function)

Prodelphinidins can also influence the expression of genes involved in fundamental cellular processes like lysosomal function. Lysosomes are organelles responsible for the degradation of cellular waste and are dependent on an acidic internal pH maintained by the vacuolar-type H+-ATPase (V-ATPase). biorxiv.org The V-ATPase is a multi-subunit protein complex that pumps protons into the lysosome. frontiersin.org

Research has indicated that proanthocyanidins (B150500) can regulate genes involved in V-ATPase activity and lysosome function. biorxiv.org For instance, studies have shown a link between the regulation of gene expression and the function of the lysosomal-autophagic pathway. nih.gov The transcription factor Mitf, for example, has been shown to regulate the expression of genes encoding V-ATPase subunits. nih.gov While direct studies on this compound's specific role in regulating V-ATPase and lysosome-related gene expression are emerging, the broader class of proanthocyanidins demonstrates a clear influence in this area. biorxiv.org This regulation can impact cellular processes such as autophagy, where the cell degrades and recycles its own components. nih.govnih.gov

Enzyme Inhibition and Modulation

Prodelphinidins are known to interact with and modulate the activity of various enzymes, which is a key aspect of their mechanism of action.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2 Selectivity)

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. jpp.krakow.pl There are two main isoforms of COX: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in inflammation. scielo.org.mx

Many nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting both COX-1 and COX-2. scielo.org.mx However, the inhibition of COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation. nih.gov The selectivity of certain inhibitors for COX-2 is attributed to a structural difference in the active site of the two enzymes. scielo.org.mxwikipedia.org Specifically, the presence of a smaller valine residue at position 523 in COX-2, as opposed to a bulkier isoleucine in COX-1, creates a side pocket that can be targeted by selective inhibitors. scielo.org.mx

While research on the specific COX-2 selectivity of this compound is ongoing, proanthocyanidins in general have been shown to inhibit the activity of cyclooxygenases. tdx.cat The ability of proanthocyanidins to suppress the expression of COX-2 has been demonstrated in various in vitro studies. nih.gov

Effects on Other Key Metabolic Enzymes

Beyond COX enzymes, prodelphinidins and other proanthocyanidins have been shown to inhibit a range of other key metabolic enzymes. nih.govresearchgate.net This includes digestive enzymes such as α-amylase, α-glucosidase, and lipases, which are involved in the breakdown of carbohydrates and fats. tandfonline.com The inhibition of these enzymes can impact nutrient absorption. tandfonline.com

Furthermore, proanthocyanidins have been found to interact with and inhibit the activity of enzymes in various cellular and biological systems. For example, studies on rumen enzymes have shown that proanthocyanidins can inhibit glutamic oxaloacetic transaminase, glutamic pyruvic transaminase, and cellulase. frontiersin.orgfrontiersin.org They have also been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org The ability of proanthocyanidins to inhibit these enzymes is often related to their molecular weight and chemical structure, which allows them to bind to proteins. frontiersin.orgfrontiersin.org

Interaction with Biological Macromolecules (e.g., Proteins, Receptors)

The biological activity of prodelphinidins is also attributed to their ability to interact with a wide range of biological macromolecules, including proteins and receptors. frontiersin.orgresearchgate.net These interactions are often non-specific and are influenced by factors such as the conformation of the molecules, their concentrations, and the pH of the environment. researchgate.net

Proanthocyanidins have a known affinity for proteins, particularly proline-rich proteins. researchgate.net This interaction can lead to the formation of complexes that can alter the function of the protein. frontiersin.org For instance, the binding of proanthocyanidins to digestive enzymes can inhibit their activity. tandfonline.com

In addition to enzymes, prodelphinidins can interact with other proteins and receptors involved in cellular signaling. As mentioned earlier, this compound has been shown to bind to the TLR4 receptor, which is a key event in its anti-inflammatory mechanism. nih.gov Prodelphinidin B-2 3′-O-gallate has been found to upregulate the expression of Fas ligand, a protein involved in apoptosis, in cancer cells. nih.govmdpi.com These interactions highlight the diverse ways in which prodelphinidins can influence cellular processes through their binding to biological macromolecules.

Protein Precipitation Mechanisms

This compound, as a member of the proanthocyanidin (B93508) (condensed tannin) family, is characterized by its ability to interact with and precipitate proteins. This capacity is central to its biological effects, including the sensation of astringency. embrapa.brnih.gov The mechanisms governing these interactions are multifaceted, involving a combination of non-covalent forces and a dependency on the structural characteristics of both the prodelphinidin and the protein.

The primary mechanisms for the formation of proanthocyanidin-protein complexes are hydrogen bonding and hydrophobic interactions. mdpi.com Prodelphinidins, which are characterized by a tri-hydroxylated B-ring, possess a greater number of hydroxyl groups compared to their procyanidin (B600670) counterparts. embrapa.br In theory, this increased hydroxylation enhances the potential for hydrogen bond formation between the prodelphinidin's phenolic hydroxyl groups and the electronegative sites on proteins, such as the oxygen of the carboxyl group in the peptide backbone. embrapa.brmdpi.com This greater number of potential binding sites is believed to contribute to a higher biological activity and astringency. embrapa.br Studies on various plant extracts have shown that a greater proportion of prodelphinidin units in a tannin mixture correlates with increased astringency and reactivity with proteins. embrapa.bralpa.uy

The precipitation process is most efficient when the pH of the environment is near the isoelectric point of the target protein. researchgate.net Furthermore, the conformation of the protein is a determining factor; conformationally loose or flexible proteins, such as proline-rich proteins, have a much higher affinity for tannins than tightly coiled, globular proteins. researchgate.net

While direct studies on the binding affinity of isolated this compound are limited, research on the structurally related A-type dimer, Procyanidin A1, provides valuable insights. A study on the interaction between various oligomeric proanthocyanidins and whey proteins (β-Lactoglobulin and α-lactalbumin) found that Procyanidin A1 exhibited the strongest binding affinity among the tested compounds. This suggests that the A-type dimer structure is highly effective in protein binding. The interactions were determined to be spontaneous and driven primarily by hydrophobic interactions and hydrogen bonds.

Table 1: Binding Affinity of Procyanidin A1 with Whey Proteins at 297 K

Click to view data

| Protein | Binding Constant (Kₐ) (L·mol⁻¹) |

|---|---|

| β-Lactoglobulin (β-LG) | 2.951 (±0.447) × 10⁴ |

| α-Lactalbumin (α-LA) | 1.472 (±0.236) × 10⁵ |

In Vitro Biological Activity Investigations of Prodelphinidins

Anti-inflammatory Effects in Cellular Models

Prodelphinidin A1 and related compounds have demonstrated significant anti-inflammatory potential in various cell-based models. These studies often focus on the modulation of inflammatory pathways in cells central to the inflammatory response, such as macrophages and chondrocytes.

Inhibition of Cytokine Production (e.g., IL-6) in Macrophages

The inflammatory response is heavily mediated by cytokines, with Interleukin-6 (IL-6) being a key pro-inflammatory mediator. mdpi.commdpi.com Macrophage cells, such as the murine RAW 264.7 line or the human THP-1 line, are frequently used to model inflammation. When stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) from the outer membrane of Gram-negative bacteria, these cells produce large quantities of pro-inflammatory cytokines, including IL-6. researchgate.netnih.gov

Research on various proanthocyanidins (B150500) (PACs), the family to which this compound belongs, has shown a potent ability to suppress this cytokine production. In studies using LPS-activated RAW 264.7 macrophages, purified PAC fractions significantly reduced IL-6 secretion in a dose-dependent manner. nih.gov For instance, PAC samples tested at a concentration of 15 µg/mL demonstrated significant inhibition of IL-6. nih.gov Similarly, polyphenolic extracts rich in A-type proanthocyanidins have been shown to dramatically and dose-dependently suppress the overproduction of IL-6, IL-1β, and TNF-α in LPS-stimulated THP-1 macrophages. dovepress.com This inhibition is often linked to the suppression of key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response. researchgate.netdovepress.com

Effects on Chondrocyte Metabolism (e.g., Proteoglycan and Type II Collagen Production)

Articular cartilage, the tissue covering the ends of bones in synovial joints, is primarily composed of a dense extracellular matrix (ECM) consisting of type II collagen and proteoglycans, most notably aggrecan. musculoskeletalkey.commdpi.com The health of cartilage is maintained by chondrocytes, which regulate the balance between the synthesis and degradation of these ECM components. mdpi.comnagoya-u.ac.jp In degenerative joint diseases like osteoarthritis, this balance is disrupted, leading to a net loss of cartilage. nagoya-u.ac.jpnih.gov

In vitro studies have revealed that specific prodelphinidins can beneficially influence chondrocyte metabolism. Prodelphinidins isolated from the leaves of Ribes nigrum (blackcurrant) were investigated for their effects on human chondrocytes cultured in clusters. The results showed that these compounds could stimulate the production of both proteoglycans and type II collagen. researchgate.net A gallocatechin trimer (GC-GC-GC) was particularly effective, showing the highest stimulation of proteoglycan and type II collagen synthesis at a concentration of 1 µg/ml. researchgate.net Furthermore, prodelphinidin dimers significantly reduced the production of prostaglandin (B15479496) E2 (PGE2), an inflammatory mediator that contributes to cartilage degradation. nih.govresearchgate.net

This anabolic and anti-catabolic activity suggests a potential role for these compounds in supporting cartilage matrix integrity.

Table 1: Effect of Prodelphinidins from Ribes nigrum on Human Chondrocyte Metabolism

| Compound/Fraction | Concentration (µg/ml) | Effect on Proteoglycan Production | Effect on Type II Collagen Production |

|---|---|---|---|

| Gallocatechin Dimer (GC-GC) | 1, 10, 100 | Stimulation Observed | Stimulation Observed |

| Gallocatechin-Epigallocatechin (GC-EGC) | 1, 10, 100 | Stimulation Observed | Stimulation Observed |

This table is based on findings reported in research on prodelphinidins from Ribes nigrum. researchgate.net

Antioxidant Capacity Assessments in Cell-Free and Cellular Systems

The antioxidant capacity of a compound refers to its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. bioquochem.com This activity is a key component of the biological profile of many polyphenols, including prodelphinidins.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Cell-free chemical assays are widely used to determine the intrinsic antioxidant potential of compounds. acgpubs.org Two of the most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov Both assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to reduce a stable radical, resulting in a color change that can be measured spectrophotometrically. acgpubs.org

Proanthocyanidins, including A-type dimers, consistently demonstrate strong radical-scavenging activity in these assays. plos.org The activity is often compared to standards like Vitamin C (ascorbic acid) or Trolox. acgpubs.orgplos.org In a comprehensive analysis of proanthocyanidins from litchi pulp, the antioxidant activity of various fractions and standards was evaluated. Procyanidin (B600670) A1, a structurally related A-type dimer to this compound, showed potent activity with a half-maximal inhibitory concentration (IC₅₀) of 2.55 ± 0.10 µg/ml in the ABTS assay. plos.org Other procyanidins showed IC₅₀ values in the DPPH assay ranging from 1.88 to 2.70 µg/ml. plos.org These results indicate that A-type proanthocyanidins are powerful free-radical scavengers.

Table 2: Antioxidant Activity of A-type Procyanidins in Cell-Free Assays

| Compound | Assay | IC₅₀ (µg/ml) |

|---|---|---|

| Procyanidin A1 | ABTS | 2.55 ± 0.10 |

| Epicatechin | DPPH | 1.88 ± 0.01 |

| Procyanidin C1 | DPPH | 2.70 ± 0.10 |

| Vitamin C (standard) | DPPH | 2.38 ± 0.03 |

This table presents data from studies on the antioxidant capacity of procyanidins. plos.org

Antimicrobial and Anthelmintic Properties

Investigations into the bioactivity of prodelphinidins have extended to their effects on pathogenic microorganisms and parasites.

In vitro studies have demonstrated that prodelphinidin-rich condensed tannins possess notable antimicrobial activity. Extracts containing a high proportion of prodelphinidins from black locust showed inhibitory effects against avian pathogenic Escherichia coli (APEC). reading.ac.uk The activity was linked to the inhibition of bacterial motility, a key factor in virulence. reading.ac.uk Other research has pointed to the antibacterial properties of A-type prodelphinidin dimers found in sources like roasted hazelnut skins. researchgate.net The mechanism of action is often attributed to the ability of tannins to interact with bacterial cell membranes or inhibit essential enzymes.

Furthermore, a significant body of research highlights the anthelmintic properties of prodelphinidins. cambridge.org Multiple in vitro studies have shown that prodelphinidins are generally more potent against gastrointestinal nematodes than their procyanidin counterparts. tandfonline.comreading.ac.uk This activity has been observed against various parasitic stages. For example, prodelphinidin-rich fractions from shea meal were found to inhibit the migration of third-stage larvae (L3) of Ascaris suum in a dose-dependent manner. reading.ac.uk Other studies have noted that extracts rich in prodelphinidins can interfere with the exsheathment of L3 larvae, a crucial step for the parasite to establish infection in a host. cambridge.org

Diverse Biological Effects in Cell Cultures